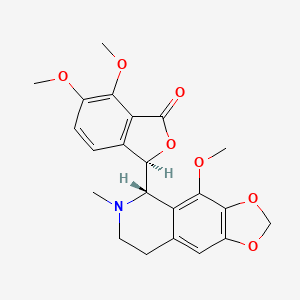
Narcotine, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Narcotine, also known as (+)-Narcotine, is a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). It is a phthalide isoquinoline alkaloid and is known for its antitussive (cough suppressant) properties. Unlike other opium alkaloids such as morphine and codeine, narcotine does not possess significant analgesic or euphoric effects, making it less prone to abuse and addiction.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of narcotine involves several steps, starting from simple precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with homoveratrylamine to form a Schiff base, which is then reduced to the corresponding amine. This intermediate undergoes cyclization to form the isoquinoline ring system, followed by further functionalization to yield narcotine.
Industrial Production Methods
Industrial production of narcotine typically involves extraction from the opium poppy. The process includes harvesting the poppy, extracting the latex, and isolating the alkaloids through a series of solvent extractions and chromatographic techniques. The isolated narcotine is then purified to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Narcotine undergoes various chemical reactions, including:
Oxidation: Narcotine can be oxidized to form noscapine N-oxide.
Reduction: Reduction of narcotine can yield dihydronarcotine.
Substitution: Halogenation and nitration reactions can introduce substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Noscapine N-oxide
Reduction: Dihydronarcotine
Substitution: Halogenated or nitrated derivatives of narcotine
Wissenschaftliche Forschungsanwendungen
Narcotine has a wide range of scientific research applications:
Chemistry: Narcotine is used as a precursor for the synthesis of various derivatives with potential pharmacological activities.
Biology: Studies have explored the effects of narcotine on cellular processes and its potential as a biochemical tool.
Medicine: Narcotine’s antitussive properties make it useful in the development of cough suppressants. Additionally, its lack of significant analgesic effects reduces the risk of abuse.
Industry: Narcotine is used in the pharmaceutical industry for the production of cough syrups and other related formulations.
Wirkmechanismus
Narcotine exerts its effects primarily through its interaction with the central nervous system. It acts on the cough center in the brainstem, reducing the urge to cough. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Noscapine: Like narcotine, noscapine is an isoquinoline alkaloid with antitussive properties. noscapine has also been studied for its potential anticancer activities.
Codeine: Codeine is another opium alkaloid with antitussive properties, but it also has significant analgesic effects and a higher potential for abuse.
Morphine: Morphine is a potent analgesic derived from opium, but it lacks the antitussive properties of narcotine and has a high potential for addiction.
Uniqueness of Narcotine
Narcotine’s uniqueness lies in its ability to suppress cough without causing significant analgesia or euphoria. This makes it a safer alternative to other opium alkaloids for use in cough suppressants.
Eigenschaften
CAS-Nummer |
35933-64-3 |
|---|---|
Molekularformel |
C22H23NO7 |
Molekulargewicht |
413.4 g/mol |
IUPAC-Name |
(3R)-6,7-dimethoxy-3-[(5S)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m0/s1 |
InChI-Schlüssel |
AKNNEGZIBPJZJG-ZWKOTPCHSA-N |
SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Isomerische SMILES |
CN1CCC2=CC3=C(C(=C2[C@H]1[C@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3 |
Key on ui other cas no. |
6035-40-1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















